Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
Preparation Methods
The synthesis of tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the insertion of difluorocarbene into bicyclo[1.1.0]butanes . One-pot synthesis methods have been developed, where an α-allyldiazoacetate precursor undergoes cyclopropanation to form a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask . This modular synthesis approach allows for the rapid generation of difluorobicyclo[1.1.1]pentanes that were previously inaccessible through traditional methods .
Chemical Reactions Analysis
Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can undergo addition reactions, particularly with electrophiles, due to the high ring strain.
Scientific Research Applications
Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of other functional groups, allowing the compound to bind to specific enzymes or receptors. The difluorinated positions can also enhance the compound’s metabolic stability and binding affinity .
Comparison with Similar Compounds
Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
Alkynyl Fragments: Alkynyl fragments are used for their electronic properties, but the bicyclo[1.1.1]pentane core can serve as a bioisostere with potentially improved pharmacokinetic properties.
Similar compounds include tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl 3-(aminomethyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate .
Properties
Molecular Formula |
C10H15F2NO2 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-7(2,3)15-6(14)8-4-9(13,5-8)10(8,11)12/h4-5,13H2,1-3H3 |
InChI Key |
CCTLXYSMHGDMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)N |
Origin of Product |
United States |
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